1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-Methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a pyrazole ring, a tetrahydroquinoline moiety, and a sulfonamide group. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods, and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can be used to modify the pyrazole ring.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug discovery and development, particularly in the treatment of diseases involving the central nervous system.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Indole derivatives: These compounds share structural similarities with the tetrahydroquinoline moiety.
Sulfonamide drugs: These drugs contain sulfonamide groups and are used in various therapeutic applications.
Uniqueness: 1-Methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups and its potential biological activity. This combination may offer advantages over similar compounds in terms of efficacy and specificity.
Properties
IUPAC Name |
1-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-17-9-12(8-15-17)22(20,21)16-11-4-5-13-10(7-11)3-6-14(19)18(13)2/h4-5,7-9,16H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRXXIQPQYYXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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